molecular formula C12H23NO2 B12999878 Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 124789-19-1

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B12999878
CAS No.: 124789-19-1
M. Wt: 213.32 g/mol
InChI Key: IVWIMGAJPJCWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate is a cyclohexane-based compound featuring an aminomethyl (-CH₂NH₂) substituent at the 4-position and a tert-butyl ester (-COOtBu) group. This structure combines a rigid cyclohexane backbone with functional groups that enable diverse reactivity. The tert-butyl ester provides steric bulk and hydrolytic stability, while the aminomethyl group serves as a versatile handle for further derivatization, such as amide bond formation or alkylation. The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in contexts requiring controlled amine protection/deprotection strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIMGAJPJCWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182230, DTXSID401205271
Record name 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215120-70-0, 124789-19-1
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215120-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The ester and aminomethyl groups are susceptible to oxidation under controlled conditions:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

  • Products : Oxidation of the aminomethyl group yields a carboxylic acid derivative, while the cyclohexane ring may form ketones if dehydrogenation occurs.

Reagent Conditions Product Yield Source
KMnO₄H₂SO₄, 60°C4-(Carboxy)cyclohexanecarboxylic acid~55%
CrO₃Acetic acid, refluxCyclohexanone derivativeNot reported

Reduction Reactions

The ester group can be reduced to a primary alcohol:

  • Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Key limitation : NaBH₄ is less effective due to the steric hindrance of the tert-butyl group.

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C to RT4-(Aminomethyl)cyclohexanemethanol68%

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile in substitution reactions:

  • Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.

  • Conditions : Basic media (e.g., K₂CO₃) or catalytic acid.

Example: Ethylation of the Aminomethyl Group

Reagent Conditions Product Yield Source
BromoethaneK₂CO₃, acetone, 60°C, 3h4-[(Ethylamino)methyl]cyclohexanecarboxylate62%

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis to yield carboxylic acids:

  • Acidic hydrolysis : Concentrated HCl or citric acid.

  • Basic hydrolysis : NaOH or KOH in aqueous/organic solvents.

Conditions Product Yield Source
20% citric acid, DCM, RT4-(Aminomethyl)cyclohexanecarboxylic acid70%

Isomerization and Stereochemical Control

The compound’s cyclohexane ring allows for cis-trans isomerization under basic conditions:

  • Base : K₂CO₃ or NaOH.

  • Solvent : Aprotic solvents (e.g., acetone) enhance trans isomer formation.

Example from Patent WO2017134212A1:

Starting Ratio (cis:trans) Conditions Final Ratio (cis:trans) Yield
1:3.6K₂CO₃, acetone, bromethane, 60°C1:4.662%

Coupling Reactions

The compound participates in peptide coupling via its carboxylate group:

  • Coupling reagents : DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate).

  • Applications : Synthesis of amide derivatives for pharmaceutical intermediates.

Substrate Reagent Product Yield Source
6-(N-Boc-amino)caproic acidDMT/NMM/TsO⁻Boc-protected amide derivative70%

Mechanism of Key Reactions

  • Ester Hydrolysis : Acid-catalyzed cleavage of the tert-butyl group proceeds via a tetrahedral intermediate, followed by proton transfer and elimination of tert-butanol .

  • Aminomethyl Substitution : The primary amine undergoes nucleophilic attack on electrophilic agents (e.g., alkyl halides), facilitated by deprotonation under basic conditions.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of cyclohexanecarboxylic acid with tert-butyl alcohol in the presence of a catalyst. Key steps include:

  • Esterification : Utilizing dehydrating agents to facilitate the formation of the ester bond.
  • Aminomethylation : Introducing the aminomethyl group through nucleophilic substitution reactions.

Industrial Production

In industrial contexts, continuous flow processes are often employed to optimize yield and purity. Advanced catalytic systems can enhance reaction efficiency, making large-scale production feasible.

Chemistry

  • Intermediate in Organic Synthesis : Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows for various functional group transformations.

Biology

  • Enzyme-Substrate Interactions : This compound is utilized in studies focusing on enzyme kinetics and protein-ligand binding interactions. Its ability to form hydrogen bonds enhances its role as a ligand in biochemical assays.
  • Neuropharmacology : Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neurological function studies.

Medicine

  • Therapeutic Properties : Investigations into its anti-inflammatory and analgesic effects have been conducted, highlighting its potential as a therapeutic agent. Case studies have shown promising results in modulating pain responses.

Industry

  • Pharmaceuticals and Agrochemicals : The compound is used in developing pharmaceuticals and agrochemicals due to its stability and reactivity profile. Its derivatives are explored for their efficacy in various applications.

Case Studies and Research Findings

  • Antifibrinolytic Activity : A study demonstrated that derivatives of aminomethyl cyclohexanecarboxylic acids exhibit significant antifibrinolytic properties by blocking lysine-binding sites on plasminogen, crucial for preventing excessive bleeding during surgical procedures.
  • Hemostatic Properties : Research indicates that related amide derivatives show minimal cytotoxicity while exhibiting significant hemostatic activity. Dipeptides derived from similar structures did not induce hemolysis or significant DNA damage, suggesting a favorable safety profile for therapeutic applications.
  • Prodrug Development : This compound has been referenced in prodrug formulations aimed at enhancing oral bioavailability of tranexamic acid, indicating its potential use in treating conditions like idiopathic menorrhagia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares tert-butyl 4-(aminomethyl)cyclohexanecarboxylate with structurally analogous compounds, focusing on key differences in functional groups, physical properties, and reactivity.

Ethyl 4-(Aminomethyl)cyclohexanecarboxylate

  • Structure : Replaces the tert-butyl ester with an ethyl ester (-COOEt).
  • Physical Properties :
    • Lower molecular weight and reduced steric hindrance compared to the tert-butyl analog.
    • Higher polarity, leading to increased solubility in polar solvents .
  • Reactivity: Ethyl esters are more prone to hydrolysis under basic conditions due to reduced steric protection. The trans-isomer (trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride) forms a crystalline hydrochloride salt, enhancing stability and aqueous solubility .

Tert-butyl trans-4-Aminocyclohexylmethylcarbamate

  • Structure : Features a carbamate (-NHCOOtBu) instead of a carboxylate ester.
  • Reactivity :
    • Carbamates exhibit greater hydrolytic stability than esters, making them suitable for prolonged drug release applications.
    • The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, offering orthogonal protection strategies .

Tert-butyl (4-Amino-4-methylcyclohexyl)carbamate Hydrochloride

  • Structure : Incorporates a methyl group at the 4-position of the cyclohexane ring.
  • Physical Properties :
    • Increased lipophilicity due to the methyl group, enhancing membrane permeability.
    • Hydrochloride salt form improves crystallinity and storage stability .
  • Applications: The dual amino and carbamate functionalities enable dual-action reactivity in peptide coupling or prodrug synthesis .

Tert-butyl 4-(Aminomethyl)-2-ethylcyclopentanecarboxylate

  • Structure : Cyclopentane ring instead of cyclohexane, with an ethyl substituent at the 2-position.
  • Ethyl substitution alters electronic density, influencing regioselectivity in subsequent reactions .
  • Synthesis : Prepared via LAH reduction, mesylation, and amination, mirroring methods used for cyclohexane analogs .

Tert-butyl 1-(4-Formylphenyl)cyclohexanecarboxylate

  • Structure : Adds a formylphenyl (-C₆H₄CHO) group to the cyclohexane ring.
  • Reactivity :
    • The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or cross-coupling (e.g., Suzuki-Miyaura).
    • The tert-butyl ester stabilizes the core structure during oxidative transformations .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Key Functional Groups Key Differentiators References
This compound -COOtBu, -CH₂NH₂ Steric bulk, hydrolytic stability
Ethyl 4-(aminomethyl)cyclohexanecarboxylate -COOEt, -CH₂NH₂ Higher polarity, faster hydrolysis
Tert-butyl trans-4-aminocyclohexylmethylcarbamate -NHCOOtBu Enhanced stability, axial conformation
Tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride -NHCOOtBu, -CH₃ Increased lipophilicity

Biological Activity

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate is a synthetic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C_{13}H_{23}N_{1}O_{2} and a molecular weight of approximately 213.32 g/mol, this compound features a tert-butyl group attached to a cyclohexanecarboxylate structure, which includes an aminomethyl substituent at the 4-position of the cyclohexane ring.

Structural Characteristics

The compound's structure allows for versatile applications in various fields, particularly in the synthesis of complex organic molecules. Its unique functionalities, including the aminomethyl group, enable it to interact with biological targets, potentially influencing their activity.

This compound is hypothesized to interact with serine proteases, similar to its structural analogs like tranexamic acid (TA). The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, which may influence their function. This interaction is crucial in processes such as hemostasis and tissue repair .

Therapeutic Potential

Research indicates that compounds structurally related to this compound exhibit significant biological activities:

  • Anti-fibrinolytic Effects : Analogous compounds have been shown to inhibit plasminogen activation, thereby reducing fibrinolysis. For instance, trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), a known anti-fibrinolytic agent, accelerates barrier recovery in epidermal tissues and reduces epidermal hyperplasia induced by injury .
  • Wound Healing : Studies suggest that these compounds can enhance wound healing by modulating proteolytic activity at the site of injury. This effect is attributed to the inhibition of serine proteases that are upregulated during tissue damage .

Comparative Biological Activity

A comparative analysis of several related compounds highlights their varying degrees of biological activity:

Compound NameMolecular FormulaBiological Activity
This compoundC_{13}H_{23}N_{1}O_{2}Potential anti-fibrinolytic agent
Trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA)C_{8}H_{15}N_{1}O_{2}Established anti-fibrinolytic agent
Tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamateC_{13}H_{25}N_{1}O_{2}Similar mechanism; potential therapeutic uses

Hemostatic Activity

A study investigating the hemostatic properties of various amide derivatives found that compounds closely related to this compound exhibited no significant cytotoxic effects while demonstrating notable impacts on thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT). These results indicate a potential for developing new therapeutic agents targeting coagulation pathways without inducing cytotoxicity .

Clinical Applications

The prodrug form of trans-4-(aminomethyl)-cyclohexanecarboxylic acid has been shown to improve oral bioavailability in clinical settings, effectively reducing menstrual blood loss in women suffering from idiopathic menorrhagia. This finding underscores the therapeutic relevance of this compound class in treating conditions related to excessive bleeding .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(aminomethyl)cyclohexanecarboxylate?

The compound is typically synthesized via a two-step process:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example, reacting 4-(aminomethyl)cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
  • Step 2 : Esterification of the carboxylic acid group. Methyl or ethyl esters can be formed using methanol or ethanol in the presence of catalytic acid (e.g., H₂SO₄) or via a coupling agent like DCC/DMAP . Characterization is performed using NMR (e.g., δ 3.59 ppm for methyl ester protons) and mass spectrometry .

Q. How is the purity of this compound assessed in academic settings?

Purity is validated via:

  • Chromatography : HPLC or GC-MS to confirm absence of side products (e.g., residual Boc-protecting reagents) .
  • Spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Elemental Analysis : Matching calculated and observed C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data during synthesis?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Stereochemical isomerism : The cyclohexane ring can adopt chair conformations, affecting proton environments. Use 2D NMR (COSY, NOESY) to distinguish axial/equatorial substituents .
  • Traces of solvents or moisture : Anhydrous conditions are critical during synthesis. Repeat reactions under rigorously dry conditions and compare spectra .
  • Impurity interference : Conduct column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the pure product .

Q. What strategies optimize the compound’s use in peptide coupling reactions?

The aminomethyl group is reactive in amide bond formation. Key parameters include:

  • Activation of the carboxylate : Use coupling agents like HATU or EDC/HOBt in DMF to enhance reactivity .
  • Temperature control : Reactions are often performed at 0–25°C to minimize epimerization or side reactions .
  • Monitoring intermediates : Track reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) or LC-MS .

Q. How does the tert-butyl group influence pharmacological studies of derivatives?

The Boc group:

  • Enhances solubility : Its hydrophobic nature improves membrane permeability in vitro assays .
  • Facilitates deprotection : Acidic conditions (e.g., TFA in DCM) remove the Boc group selectively, enabling modular synthesis of drug candidates .
  • Impacts stability : Boc-protected amines resist metabolic degradation in preliminary pharmacokinetic studies .

Methodological Challenges and Solutions

Q. Why might yields vary in large-scale syntheses of this compound?

Common issues and fixes:

  • Incomplete Boc protection : Increase stoichiometry of Boc₂O (1.2–1.5 equivalents) and reaction time (12–24 hours) .
  • Esterification inefficiency : Switch to microwave-assisted synthesis (e.g., 50°C for 1 hour) to accelerate ester formation .
  • Byproduct formation : Add molecular sieves to absorb water during esterification, preventing hydrolysis .

Q. What analytical techniques are critical for confirming stereochemistry?

  • X-ray crystallography : Definitive proof of spatial arrangement, though requires high-quality crystals .
  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .
  • Optical rotation : Compare observed [α]D with literature values for known stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.